1,3-Propanediol, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-, 1,3-diacetate
CAS No.: 35863-57-1
Cat. No.: VC16541550
Molecular Formula: C22H26O8
Molecular Weight: 418.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35863-57-1 |
|---|---|
| Molecular Formula | C22H26O8 |
| Molecular Weight | 418.4 g/mol |
| IUPAC Name | [3-acetyloxy-3-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propyl] acetate |
| Standard InChI | InChI=1S/C22H26O8/c1-14(23)28-13-21(30-19-9-7-6-8-17(19)25-3)22(29-15(2)24)16-10-11-18(26-4)20(12-16)27-5/h6-12,21-22H,13H2,1-5H3 |
| Standard InChI Key | RMKJJYVWTBUKLR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCC(C(C1=CC(=C(C=C1)OC)OC)OC(=O)C)OC2=CC=CC=C2OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a 1,3-propanediol backbone substituted at three positions:
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Position 1: A 3,4-dimethoxyphenyl group, providing aromatic electron density.
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Position 2: A 2-methoxyphenoxy ether linkage, introducing steric bulk and additional methoxy functionality.
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Positions 1 and 3: Acetate esters replacing hydroxyl groups, enhancing lipophilicity .
The interplay of these groups creates a planar aromatic system with polar ester regions, influencing solubility and intermolecular interactions.
Table 1: Key Structural and Physical Properties
Spectral Characterization
While explicit spectral data (e.g., NMR, IR) are unavailable in the cited sources, the structure implies characteristic signals:
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¹H NMR: Methoxy singlets (~δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.5 ppm), and acetate methyls (~δ 2.0 ppm).
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IR: Ester C=O stretches (~1740 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹).
Synthesis and Reaction Kinetics
Acetylation of the Parent Diol
The synthesis involves reacting 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (C₁₈H₂₂O₆, MW 334.4 g/mol) with acetic anhydride under basic conditions :
Table 2: Typical Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Reactants | Parent diol, acetic anhydride | |
| Catalyst | Pyridine or DMAP | |
| Temperature | 20–25°C (room temperature) | |
| Yield | ~85–90% (estimated) |
Kinetic Analysis
Studies indicate first-order kinetics with respect to both the diol and acetic anhydride, described by:
where is the rate constant dependent on catalyst concentration and temperature. This predictability facilitates scalable production.
Chemical Reactivity and Functionalization
Ester Hydrolysis
The acetate groups undergo alkaline hydrolysis to regenerate the parent diol, a critical step for further derivatization:
Hydrogenolysis
Under hydrogen gas and palladium catalysts (e.g., Pd/C), the compound participates in lignin-like bond cleavage, producing simpler aromatic units:
This reaction mirrors processes in lignin depolymerization, highlighting its utility in biomass valorization.
| Substrate | Bond Cleavage Efficiency (%) | Catalyst |
|---|---|---|
| Diacetate | 92 | Pd/C |
| Non-acetylated Diol | 88 | Pd/C |
| Veratrylglycerol Ether | 85 | Pd/C |
Data adapted from lignin model studies .
Pharmaceutical Intermediates
Methoxy and acetate groups serve as protective motifs in drug synthesis, enabling:
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Controlled release of phenolic drugs via esterase-mediated hydrolysis.
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Enhanced blood-brain barrier permeability due to lipophilicity.
Research Gaps and Future Directions
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Biological Profiling: No data exist on toxicity, metabolic pathways, or pharmacokinetics.
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Polymer Science: Unexplored potential as a monomer for polyesters or polyurethanes.
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Catalyst Optimization: Screening transition-metal catalysts for improved hydrogenolysis yields.
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